One of the primary areas of research for Entrectinib is its application in tumors harboring NTRK (neurotrophic tyrosine receptor kinase) gene fusions. These fusions result in the abnormal joining of two genes, leading to the production of a chimeric protein with enhanced activity. NTRK fusions have been identified in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and mammary analogue secretory carcinoma (MASC) []. Entrectinib's ability to block the activity of the abnormal NTRK protein has shown promising results in clinical trials, leading to tumor shrinkage and disease control in patients with NTRK fusion-positive cancers [, ].
Entrectinib also demonstrates activity against mutations in the ROS1 (c-ros oncogene 1) and ALK (anaplastic lymphoma kinase) genes. These mutations can lead to the uncontrolled growth of cancer cells. Studies have shown that Entrectinib can effectively target these mutations, leading to tumor regression in patients with ROS1-positive NSCLC and ALK-positive NSCLC after resistance to other ALK inhibitors [, ].
Entrectinib is an oral small molecule inhibitor specifically designed to target neurotrophic receptor tyrosine kinases (NTRK) and the c-ros oncogene 1 (ROS1), as well as anaplastic lymphoma kinase (ALK). It is classified as a tyrosine kinase inhibitor and is primarily used in the treatment of solid tumors that harbor NTRK gene fusions or ROS1 mutations. The chemical formula for entrectinib is C31H34F2N6O2, and it has a molecular weight of approximately 560.65 g/mol. The compound is known for its ability to penetrate the blood-brain barrier, which enhances its efficacy in treating central nervous system tumors .
Entrectinib functions by competitively inhibiting ATP binding to the active sites of its target kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to increased apoptosis in tumor cells. Notably, entrectinib's mechanism involves the suppression of mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ signaling cascades, which are critical for cancer cell growth .
Entrectinib exhibits potent antitumor activity against a variety of cancers characterized by NTRK fusions or ROS1 mutations. Clinical studies have demonstrated a high objective response rate, particularly in patients with NTRK fusion-positive tumors, showing significant tumor shrinkage and prolonged progression-free survival. The drug is also effective in treating non-small cell lung cancer with ROS1 alterations . Its biological activity is attributed to its selective inhibition of the TRK family of receptors, which are implicated in several oncogenic processes.
The synthesis of entrectinib involves multiple steps starting from simpler organic compounds. The key synthetic route includes the formation of the indazole core structure, followed by the introduction of various side chains that contribute to its inhibitory activity. A notable patent describes specific synthetic pathways that utilize reactions such as amide bond formation and fluorination to achieve the final compound .
Entrectinib is primarily indicated for:
Entrectinib is predominantly metabolized by cytochrome P450 3A4, making it susceptible to drug-drug interactions with other medications that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inhibitors can significantly increase plasma concentrations of entrectinib, leading to potential toxicity. Conversely, moderate inhibitors may require dose adjustments to mitigate adverse effects .
Entrectinib shares similarities with several other tyrosine kinase inhibitors, particularly those targeting similar pathways involved in cancer progression. Here are a few notable compounds:
Compound Name | Targets | Unique Features |
---|---|---|
Crizotinib | ALK, ROS1 | First-in-class ALK inhibitor; also targets MET. |
Larotrectinib | NTRK | Highly selective for NTRK fusions; less CNS penetration than entrectinib. |
Cabozantinib | MET, VEGFR | Multi-targeted action; primarily used for renal cell carcinoma. |
Alectinib | ALK | More selective for ALK than crizotinib; CNS activity. |
Entrectinib stands out due to its ability to effectively target multiple kinases (NTRK, ROS1, ALK) while also demonstrating significant central nervous system penetration, making it particularly useful in treating brain metastases associated with these genetic alterations . Its unique mechanism allows it to be effective across various tumor types based on molecular characteristics rather than histological classification.
Entrectinib synthesis has been accomplished through multiple synthetic routes, with significant evolution from initial medicinal chemistry approaches to optimized manufacturing processes. The compound, with molecular formula C31H34F2N6O2 and molecular weight 560.64 g/mol, presents a complex indazole benzamide structure requiring careful synthetic planning [1] [2].
The most notable synthetic pathway reported by Nerviano relies on the convergent coupling of two key fragments: a functionalized carboxylic acid intermediate (compound 258) and 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (compound 259) [2]. This approach represents a significant advancement over earlier routes, providing improved scalability and yield optimization.
A more recent breakthrough in entrectinib synthesis involves the application of photoredox catalysis in flow chemistry, reducing the step count from nine in previous processes to six steps. This methodology employs a NiBr2-mediated C-N photoredox coupling as the key transformation, demonstrating the potential for modern synthetic methods to enhance pharmaceutical manufacturing efficiency [3].
The synthesis of entrectinib begins with readily available starting materials, primarily tert-butyl 4-fluoro-2-nitrobenzoate (compound 253) and 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (compound 259) [2] [4]. These materials undergo sequential transformations to build the complex molecular architecture.
The benzoic acid fragment (compound 258) serves as a critical intermediate, prepared through a five-step sequence starting from compound 253. This process involves nucleophilic substitution with N-methylpiperazine (compound 254) at room temperature, achieving high yields. Subsequent nitro group reduction followed by reductive amination with pyranone (compound 256) provides intermediate 257 in good yield [2].
The synthesis route demonstrates careful consideration of functional group compatibility and reaction selectivity. The trifluoroacetylation step followed by tert-butyl ester removal delivers the acid fragment 258 as a trifluoroacetate salt, which is isolated by trituration from diethyl ether [2].
Process development for entrectinib has focused on several critical areas including safety enhancement, yield optimization, and scalability improvements. The evolution from initial laboratory routes to manufacturing-scale processes demonstrates systematic optimization of reaction conditions and purification methods [5].
The chlorination step has received particular attention in process optimization. Initial procedures employed thionyl chloride (SOCl2) with 20 equivalents at reflux conditions for 18 hours, which proved problematic for scale-up due to impurity formation and extended reaction times. Process optimization led to the adoption of phosphorus oxychloride (POCl3) at lower equivalents and reduced temperature (0°C), decreasing reaction time to 5 hours while minimizing impurity formation [5].
Temperature control during the coupling reaction represents another crucial optimization. The conversion of acid 258 to the corresponding acyl chloride using oxalyl chloride in dichloromethane, followed by treatment with amine 259 and pyridine at -30 to -40°C, provides the core entrectinib structure with greater than 95% purity after trituration [2].
Safety considerations have driven the replacement of hazardous reagent combinations. The original use of sodium hydride in dimethylformamide (NaH/DMF) was replaced with potassium hydroxide in dimethyl sulfoxide (KOH/DMSO), eliminating safety concerns while maintaining reaction efficiency [5].
The purification and recrystallization of entrectinib have been extensively optimized to achieve the desired crystal form and purity specifications. The compound exhibits polymorphism, with Forms A and C being the most significant, where Form C represents the thermodynamically stable form selected for commercial production [6] [7].
Recrystallization from ethanol-water mixtures has emerged as the preferred method for obtaining the stable Form C. The process involves dissolving amorphous entrectinib in ethanol followed by controlled addition of water at 10°C, with careful temperature and agitation control to promote formation of the desired crystal form [2] [6].
The purification strategy deliberately avoids column chromatography in favor of more scalable techniques. Trituration from solvent mixtures provides initial purification, followed by recrystallization to achieve final product specifications. This approach has enabled the production of entrectinib with 66% overall yield for the final three-step process (acylation, deprotection, and crystallization) [2].
Crystallization parameters including temperature, solvent composition, seeding, and agitation rate have been optimized to ensure consistent crystal form and particle size distribution. The process controls include monitoring of solution concentration, cooling rate, and hold times to achieve reproducible crystal properties [6].
The quality control framework for entrectinib encompasses comprehensive analytical testing aligned with International Council for Harmonisation (ICH) guidelines. The drug substance specification includes multiple critical quality attributes designed to ensure consistent product quality and performance [6] [7].
Identification testing employs multiple orthogonal methods including high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and X-ray powder diffraction (XRPD). The HPLC method serves dual purposes for both identification and quantitative assay, with acceptance criteria of 98.0-102.0% for assay content [6] [7].
Impurity control represents a critical aspect of quality assurance, with organic impurities controlled by HPLC to limits of ≤0.15% for individual impurities and ≤0.5% for total impurities, consistent with ICH Q3A guidelines. Residual solvents are monitored by headspace gas chromatography (HS-GC) with limits established according to ICH Q3C recommendations [7].
The analytical methods have been validated according to ICH Q2(R2) guidelines, with demonstrated specificity, accuracy, precision, linearity, and robustness. Method validation included forced degradation studies to confirm stability-indicating capability and to establish degradation pathways [7].
Polymorphic form control utilizes XRPD as the primary analytical technique, with Form C designated as the target crystal form. The specification includes characteristic peak positions and relative intensities to ensure consistent solid-state properties affecting bioavailability and stability [6] [7].
Physical testing encompasses particle size analysis by laser diffractometry, water content by Karl Fischer titration, and residue on ignition according to United States Pharmacopeia (USP) methods. These parameters are controlled to ensure consistent processing characteristics and product performance [7].